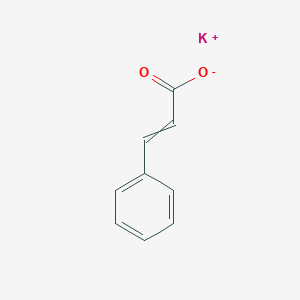

potassium;3-phenylprop-2-enoate

Description

Potassium 3-phenylprop-2-enoate, commonly known as potassium cinnamate, is the potassium salt of cinnamic acid. Its IUPAC name is potassium (2E)-3-phenylprop-2-enoate, with the molecular formula C₉H₇KO₂ and a molecular weight of 186.25 g/mol . The compound is widely used as a food preservative due to its antimicrobial properties and complies with standards such as GB (China) . Its structure features a conjugated double bond (E-configuration) and a carboxylate group bound to potassium, enhancing water solubility compared to cinnamic acid derivatives .

Properties

IUPAC Name |

potassium;3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHVCHNCTHGORM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum pentanickel can be synthesized through the direct combination of lanthanum and nickel at high temperatures. The reaction typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation. The stoichiometric amounts of lanthanum and nickel are mixed and heated to around 1000°C until the reaction is complete.

Industrial Production Methods

In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods. The process involves melting the raw materials in an induction furnace under a protective atmosphere. The molten mixture is then cooled slowly to form the desired intermetallic compound.

Chemical Reactions Analysis

Types of Reactions

Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) when the pressure is slightly high and the temperature is low. Conversely, hydrogen can be released when the pressure decreases or the temperature increases, making it a reversible hydrogen storage material.

Common Reagents and Conditions

The hydrogenation reaction typically requires a hydrogen gas atmosphere at pressures ranging from 2 to 10 bar and temperatures between 20°C and 100°C. Dehydrogenation occurs under reduced pressure or elevated temperatures.

Major Products Formed

The primary product of the hydrogenation reaction is LaNi5Hx, a hydride that can store hydrogen. The dehydrogenation process reverses this reaction, releasing hydrogen gas and reforming LaNi5.

Scientific Research Applications

Lanthanum pentanickel has several applications in scientific research and industry:

Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen fuel cells and hydrogen storage systems.

Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.

Material Science: Its unique crystal structure makes it a subject of study in material science for developing new intermetallic compounds with desirable properties.

Energy Storage: It is explored for use in energy storage systems, particularly in renewable energy applications.

Mechanism of Action

The mechanism by which lanthanum pentanickel stores hydrogen involves the absorption of hydrogen atoms into its crystal lattice. The hydrogen atoms occupy interstitial sites within the lattice, forming a stable hydride. The process is reversible, allowing the compound to release hydrogen when needed. This mechanism is crucial for its application in hydrogen storage and fuel cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Potassium 3-phenylprop-2-enoate shares the cinnamate backbone (3-phenylprop-2-enoate) with esters and other salts. Key differences lie in substituents, counterions, and functional groups, which influence solubility, stability, and applications. Below is a comparative analysis:

Table 1: Key Properties of Potassium 3-Phenylprop-2-enoate and Analogues

Detailed Analysis

Potassium 3-Phenylprop-2-enoate vs. Esters

- Solubility: The ionic nature of potassium cinnamate grants high water solubility, making it suitable for aqueous preservative systems. In contrast, esters like ethyl cinnamate and phenethyl cinnamate are lipophilic, ideal for fragrance and flavor applications in non-polar matrices .

- Stability : Potassium salts are generally more stable in alkaline conditions, while esters may hydrolyze under acidic or enzymatic conditions (e.g., via esterases) .

- Applications :

Pharmacologically Active Derivatives

- 2,6-Dibromo-4-formylphenyl cinnamate : This brominated derivative exhibits anticancer and antimicrobial activities, likely due to electron-withdrawing substituents enhancing reactivity with biological targets .

Enzyme Interactions

The enzyme phenacrylate decarboxylase (EC 4.1.1.102) catalyzes the decarboxylation of trans-cinnamate (3-phenylprop-2-enoate) to styrene, highlighting the metabolic fate of cinnamate derivatives in biological systems . Potassium cinnamate’s ionic form may resist enzymatic degradation compared to neutral esters.

Research Findings and Data

Antimicrobial Activity

- Potassium cinnamate : Demonstrated efficacy against common foodborne pathogens, attributed to its ability to disrupt microbial cell membranes .

- 3-Phenylprop-2-enyl 3-phenylprop-2-enoate: Isolated from Entoloma nubigenum, this compound showed antimicrobial activity in fungal extracts, though specific mechanisms remain under study .

Pharmacological Potential

- Cinnamoyl derivatives : Brominated and sulfonamide-modified cinnamates exhibit enhanced bioactivity, with studies reporting anticancer (e.g., inhibition of tumor cell lines) and anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.